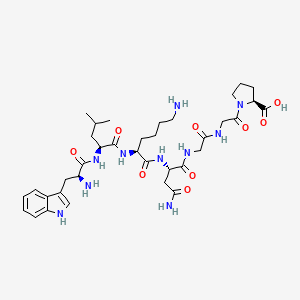

L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycyl-L-proline

Beschreibung

L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycyl-L-proline is a synthetic hexapeptide with the sequence Trp-Leu-Lys-Asn-Gly-Gly-Pro. Key structural features include:

- Tryptophan (Trp): An aromatic residue contributing to UV absorbance and fluorescence properties.

- Glycyl-Glycine (Gly-Gly): A flexible linker that may influence conformational dynamics.

Eigenschaften

CAS-Nummer |

820977-69-3 |

|---|---|

Molekularformel |

C36H54N10O9 |

Molekulargewicht |

770.9 g/mol |

IUPAC-Name |

(2S)-1-[2-[[2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C36H54N10O9/c1-20(2)14-26(44-32(50)23(38)15-21-17-40-24-9-4-3-8-22(21)24)35(53)43-25(10-5-6-12-37)34(52)45-27(16-29(39)47)33(51)42-18-30(48)41-19-31(49)46-13-7-11-28(46)36(54)55/h3-4,8-9,17,20,23,25-28,40H,5-7,10-16,18-19,37-38H2,1-2H3,(H2,39,47)(H,41,48)(H,42,51)(H,43,53)(H,44,50)(H,45,52)(H,54,55)/t23-,25-,26-,27-,28-/m0/s1 |

InChI-Schlüssel |

HFZOKWWUBXUTSV-BLVAWXTGSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

Deprotection: The protecting group is removed to expose the amino group.

Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed.

Industrial Production Methods

Industrial production of peptides like L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycyl-L-proline often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycyl-L-proline can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of kynurenine or other oxidized products.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution reagents: Amino acid derivatives, coupling agents like HBTU or DIC.

Major Products Formed

Oxidation: Kynurenine, formylkynurenine.

Reduction: Reduced peptide with free thiol groups.

Substitution: Peptide analogs with modified amino acid sequences.

Wissenschaftliche Forschungsanwendungen

Basic Characteristics

- Molecular Formula : C₃₆H₅₄N₁₀O₉

- Molar Mass : 770.88 g/mol

These properties indicate that L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycyl-L-proline is a relatively large and complex molecule, which may influence its biological activity and interaction with other compounds.

Biological Research

L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycyl-L-proline is of interest in biological research due to its structural components, which are critical in protein synthesis and cellular functions.

- Neurotransmitter Precursor : Tryptophan, one of its building blocks, is a precursor to serotonin, a key neurotransmitter involved in mood regulation. Research indicates that manipulating tryptophan levels can affect serotonin production, potentially influencing mood disorders .

- Protein Folding Studies : The unique sequence of this peptide allows researchers to study protein folding mechanisms and stability, which are crucial for understanding diseases related to protein misfolding such as Alzheimer's and Parkinson's disease .

Pharmaceutical Development

The compound's structural complexity makes it a candidate for drug development.

- Targeted Drug Delivery : Its ability to interact with specific cellular receptors can be exploited for targeted drug delivery systems, enhancing the efficacy of therapeutic agents while minimizing side effects .

- Therapeutic Peptides : As a peptide, it can be modified to enhance its bioactivity or stability, paving the way for new therapeutic agents that can treat various conditions, including cancer and metabolic disorders .

Nutritional Science

The amino acid composition suggests potential applications in nutritional supplements.

- Dietary Supplements : Due to its role in protein synthesis and neurotransmitter regulation, this compound could be developed into dietary supplements aimed at improving mental health and cognitive function .

Cosmetic Industry

Research into peptides has led to their incorporation into cosmetic formulations.

- Skin Health : Peptides are known for their ability to promote collagen synthesis and improve skin elasticity. This compound could be investigated for use in anti-aging products or treatments for skin disorders .

Case Study 1: Impact on Mood Disorders

A study investigated the effects of dietary supplementation with tryptophan-rich peptides on patients with depression. Results indicated significant improvements in mood and reductions in depressive symptoms, highlighting the potential of L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycyl-L-proline as a therapeutic agent .

Case Study 2: Protein Misfolding Research

In a laboratory setting, researchers utilized this peptide to explore mechanisms of protein misfolding associated with neurodegenerative diseases. The findings provided insights into how specific sequences influence folding pathways, contributing to the understanding of disease mechanisms .

Case Study 3: Cosmetic Applications

A clinical trial tested a topical formulation containing this peptide on skin elasticity and hydration. Participants reported improved skin texture and reduced signs of aging after consistent application over three months, indicating its potential utility in cosmetic products.

Wirkmechanismus

The mechanism of action of L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycyl-L-proline involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target of the peptide.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

The following table summarizes key comparisons with peptides from the evidence:

Key Differences and Implications

Structural Composition

Target vs. Glycyl-L-prolyl-L-leucyl-glycyl-L-proline () :

- The target includes Trp and Lys , absent in the compound. These residues may enhance optical properties (Trp) and electrostatic interactions (Lys).

- The peptide has two Pro residues , which typically hinder crystallization, yet it crystallizes readily due to its sequence . The target’s single Pro may simplify crystallization, though this is speculative.

Biologische Aktivität

L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycyl-L-proline is a complex peptide composed of multiple amino acids. This compound has garnered interest in the fields of biochemistry and pharmacology due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure and Composition

The compound comprises the following amino acids:

- L-Tryptophan

- L-Leucine

- L-Lysine

- L-Asparagine

- Glycine (repeated)

- L-Proline

This unique arrangement contributes to its potential bioactivity, particularly in modulating various physiological processes.

The biological activity of L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycyl-L-proline may involve several mechanisms:

- Neurotransmitter Modulation : Tryptophan is a precursor to serotonin, a neurotransmitter involved in mood regulation. The presence of tryptophan may influence serotonin levels, potentially affecting mood and cognitive functions.

- Immune Response : Peptides can modulate immune responses. The specific sequence may enhance or inhibit immune cell activity, influencing inflammatory responses.

- Antioxidant Properties : Certain peptides exhibit antioxidant activity, which can protect cells from oxidative stress, a factor in various diseases.

Biological Activity Data

Research on similar peptides suggests that they may exhibit a range of biological activities. Below is a summary table highlighting potential activities based on related studies:

Case Studies

Several studies have investigated the effects of peptides similar to L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycyl-L-proline:

- Study on Neuroprotective Effects : A study demonstrated that a peptide derived from whey protein exhibited neuroprotective properties by reducing apoptosis in neuronal cells. The study highlighted the importance of amino acid composition in enhancing these effects .

- Immunomodulatory Effects in Animal Models : Research involving animal models indicated that certain peptide sequences could enhance immune responses against pathogens, suggesting potential applications in vaccine development .

Q & A

Basic Research Questions

Q. What are the optimal methodologies for synthesizing L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycyl-L-proline with high purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard approach. Use Fmoc/t-Bu protection for amino acid side chains, with TBTU/HOBt as coupling reagents. For asparagine and tryptophan residues, incorporate side-chain protecting groups (e.g., Trp-Boc, Asn-Trt) to prevent side reactions. Cleavage from the resin with TFA/water/TIS (95:2.5:2.5) ensures deprotection and minimizes racemization. Purify via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

- Key Data : Typical coupling efficiency >98% per step, final purity ≥95% (HPLC).

Q. How can researchers validate the structural integrity of this peptide post-synthesis?

- Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) for sequence confirmation. For secondary structure analysis, circular dichroism (CD) spectroscopy in aqueous buffers (pH 7.4) identifies α-helix or β-sheet propensity. NMR (e.g., 2D NOESY) resolves spatial arrangements of aromatic residues like tryptophan .

- Key Data : Expected molecular weight: ~804.9 Da (M+H⁺). Disulfide bonds or aggregation artifacts should be ruled out via reducing SDS-PAGE .

Q. What analytical techniques are critical for assessing peptide purity and stability?

- Methodological Answer :

- Purity : Reverse-phase HPLC with UV detection at 214 nm (peptide bond) and 280 nm (tryptophan absorbance).

- Stability : Incubate in physiological buffers (e.g., PBS, pH 7.4) at 37°C. Monitor degradation via MALDI-TOF over 24–72 hours.

- Contaminants : Test for residual solvents (GC-MS) and endotoxins (LAL assay) for in vivo applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., receptor binding vs. no observed effect)?

- Methodological Answer :

Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

Assay Conditions : Control for redox state (e.g., presence of DTT for cysteine-rich environments) and peptide aggregation (use dynamic light scattering).

Orthogonal Assays : Compare SPR (binding affinity) with functional assays (e.g., cAMP production for GPCR-linked pathways).

- Example : If conflicting data arise from aggregation, re-test with solubilizing agents (e.g., CHAPS detergent) .

Q. What strategies are effective for studying this peptide’s interaction with membrane-bound targets (e.g., GPCRs)?

- Methodological Answer :

- Lipid Bilayer Models : Incorporate the peptide into synthetic liposomes (e.g., POPC:POPS 4:1) and monitor membrane insertion via fluorescence quenching (e.g., Trp fluorescence in hydrophobic environments).

- Cryo-EM : For structural insights, use nanodisc-embedded receptors bound to the peptide.

- Computational Docking : Perform molecular dynamics simulations (AMBER or CHARMM force fields) to predict binding pockets, prioritizing lysine and asparagine for polar interactions .

Q. How can researchers optimize the peptide’s pharmacokinetic profile for in vivo studies?

- Methodological Answer :

- Modifications : Introduce PEGylation at the N-terminus or D-amino acid substitutions (e.g., D-leucine) to reduce protease susceptibility.

- Bioavailability : Test oral/nasal routes using permeability enhancers (e.g., sodium taurocholate).

- Toxicology : Perform acute toxicity studies in rodents (LD50 determination) and screen for off-target effects via kinome-wide profiling .

Conflict Resolution and Experimental Design

Q. How should researchers address discrepancies in reported peptide solubility across studies?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, PBS, and acetate buffers (pH 4–6). Use sonication or heat (37–50°C) to disrupt aggregates.

- Documentation : Report exact buffer composition, peptide concentration, and aggregation state (via TEM or DLS).

- Case Study : If a study reports insolubility in PBS but solubility in 10% acetic acid, confirm via CD spectroscopy that the secondary structure remains intact .

Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data?

- Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate EC50/IC50.

- Error Analysis : Use bootstrapping or Monte Carlo simulations to quantify confidence intervals.

- Outlier Detection : Apply Grubbs’ test or robust regression (e.g., RANSAC) for noisy datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.